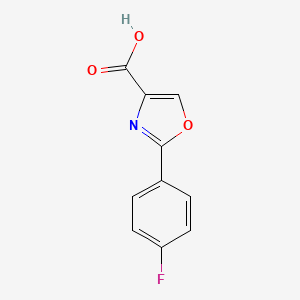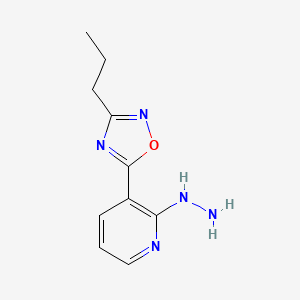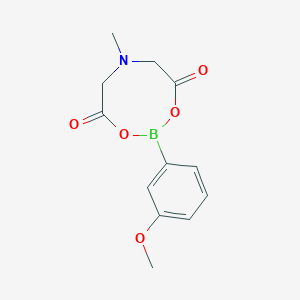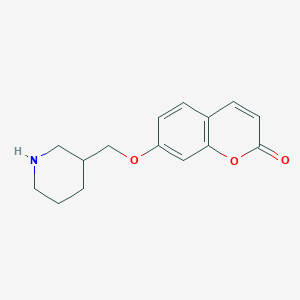
7-(3-Piperidinylmethoxy)-2H-chromen-2-one
Overview
Description
7-(3-Piperidinylmethoxy)-2H-chromen-2-one is a compound that belongs to the class of chromen-2-one derivatives. This compound features a chromen-2-one core structure with a piperidinylmethoxy substituent at the 7-position. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Piperidinylmethoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-2H-chromen-2-one and 3-piperidinylmethanol.
Etherification Reaction: The key step in the synthesis is the etherification reaction, where 7-hydroxy-2H-chromen-2-one is reacted with 3-piperidinylmethanol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(3-Piperidinylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: The piperidinylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce chroman-2-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has been investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: The compound shows promise in the development of therapeutic agents for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-Piperidinylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling and function.
Pathway Modulation: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
7-(3-Piperidinylmethoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:
6-(3-Piperidinylmethoxy)quinoline: This compound has a quinoline core instead of a chromen-2-one core, which may result in different biological activities and applications.
8-(3-Piperidinylmethoxy)quinoline: Similar to the 6-substituted derivative, this compound also features a quinoline core but with the piperidinylmethoxy group at the 8-position.
3-Piperidinyl Pyridine Derivatives: These compounds have a pyridine core and are known for their potent biological activities, including enzyme inhibition and receptor binding.
The uniqueness of this compound lies in its chromen-2-one core structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-(piperidin-3-ylmethoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15-6-4-12-3-5-13(8-14(12)19-15)18-10-11-2-1-7-16-9-11/h3-6,8,11,16H,1-2,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTMOMAWXWINBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)

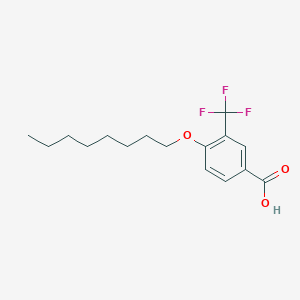
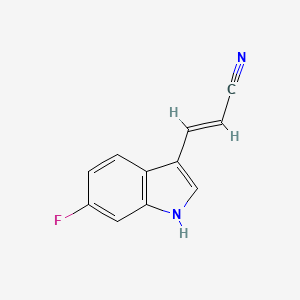

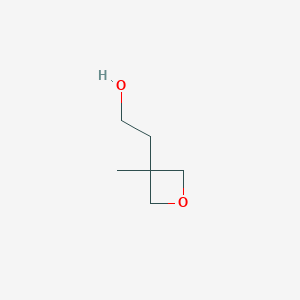
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)

